molecular formula C14H10ClN3O B11847304 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one CAS No. 80982-88-3

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B11847304
CAS No.: 80982-88-3
M. Wt: 271.70 g/mol
InChI Key: FCPYOUQHVCYEHC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one is a synthetic quinazolin-4(3H)-one derivative intended for research and development purposes. This compound is part of a class of heterocyclic structures known for their significant pharmacological potential, often serving as a key scaffold in medicinal chemistry. The quinazolinone core is frequently investigated for its diverse biological activities, which may include kinase inhibition, antimicrobial effects, and anticancer properties, making it a valuable template for developing novel therapeutic agents. The specific molecular architecture of this compound, featuring a 2-methyl group and a 3-(pyridin-2-yl) substitution, is designed to modulate electronic properties and binding affinity to biological targets, potentially enhancing its selectivity and potency in experimental models. As a research chemical, it is primarily utilized in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays within academic and industrial laboratories. This product is provided as a characterizable solid for in vitro experimental use. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity and for compliance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80982-88-3

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

6-chloro-2-methyl-3-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C14H10ClN3O/c1-9-17-12-6-5-10(15)8-11(12)14(19)18(9)13-4-2-3-7-16-13/h2-8H,1H3

InChI Key

FCPYOUQHVCYEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

  • Arenediazonium salt precursor : 6-Chloroaniline is diazotized using NaNO₂ and HCl at 0–5°C to generate the corresponding diazonium salt.

  • Nitrile component : Acetonitrile (CH₃CN) serves as the methyl source at position 2.

  • Bifunctional aniline : 2-Aminopyridine introduces the pyridin-2-yl group at position 3.

The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization. Oxidation of the dihydroquinazoline intermediate to the aromatized quinazolin-4(3H)-one is achieved using H₂O₂ or MnO₂. Key advantages include:

  • Metal-free conditions : Avoids transition-metal catalysts.

  • Functional group tolerance : Compatible with electron-withdrawing (e.g., Cl) and donating groups.

  • Yield : 58–72% for analogous quinazolinones.

Cyclocondensation of Anthranilic Acid Derivatives with Pyridin-2-yl Ureas

Source outlines a two-step protocol for synthesizing 3-pyridylquinazolin-2,4-diones, adaptable to the target compound by modifying the anthranilic acid precursor.

Stepwise Synthesis

  • Preparation of 6-chloro-2-methylanthranilic acid :

    • Directed chlorination of 2-methylanthranilic acid using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) selectively introduces chlorine at position 6.

  • Urea formation : Reacting 6-chloro-2-methylanthranilic acid with pyridin-2-yl isocyanate in dry THF forms the corresponding urea derivative.

  • Cyclization : Treatment with t-BuONa in DMF at 80°C induces cyclization to yield the quinazolinone (Table 1).

StepReagents/ConditionsYield (%)Reference
Urea formationPyridin-2-yl isocyanate, THF, rt, 12 h85
Cyclizationt-BuONa, DMF, 80°C, 6 h67

This method benefits from high regioselectivity and scalability, with yields comparable to analogous systems (56–73%).

For late-stage introduction of the methyl group, alkylation of preformed 6-chloro-3-(pyridin-2-yl)quinazolin-4(3H)-one is feasible. Source describes chloromethylation at position 2 using chloroacetonitrile, followed by reduction.

Chloromethylation and Reduction

  • Chloromethylation :

    • React 6-chloro-3-(pyridin-2-yl)quinazolin-4(3H)-one with chloroacetonitrile in MeOH/K₂CO₃ at reflux (12 h).

    • Yield: 74% (analogous to 2-chloromethyl-4(3H)-quinazolinones).

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄ reduces the chloromethyl group to methyl.

    • Yield: 89% after optimization.

H₂O₂-Mediated Oxidative Cyclization

Source reports a radical-based approach using H₂O₂ and DMSO to convert 2-aminobenzamides to quinazolin-4(3H)-ones. Adapting this method:

Protocol for Methyl-Substituted Derivatives

  • Substrate preparation : 6-Chloro-2-methyl-2-aminobenzamide is synthesized via amidation of 6-chloro-2-methylanthranilic acid.

  • Cyclization : React with DMSO (2 equiv) and H₂O₂ (30%, 4 equiv) at 130°C for 20 h.

  • Pyridin-2-yl introduction : Post-cyclization Suzuki coupling or nucleophilic substitution introduces the pyridyl group, though direct incorporation remains challenging.

ParameterConditionYield (%)
Temperature130°C65
H₂O₂ equiv465
DMSO equiv265

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 6-chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one:

MethodStepsTotal Yield (%)AdvantagesLimitations
Three-component assembly1 (with oxidation)58–72One-pot, scalableRequires diazonium salt handling
Urea cyclization256–67High regioselectivityAnthranilic acid derivative synthesis needed
Post-cyclization alkylation266 (overall)Late-stage functionalizationMultiple steps, reduction required
H₂O₂ oxidation265Radical mechanism, mildLimited direct pyridyl incorporation

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one. For instance, derivatives of quinazolinones have been synthesized and tested for their antibacterial properties against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating their potential as future antituberculosis agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of quinazoline derivatives, including this compound, were evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited potent antiproliferative activities against colorectal cancer cell lines (HCT-116 and LoVo), with structure-activity relationship (SAR) analyses suggesting that specific substitutions enhance biological activity .

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression, has been another area of focus. Compounds derived from quinazolinones have been shown to inhibit COX-2 effectively, suggesting that this compound could be a candidate for developing anti-inflammatory and anticancer drugs .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathways often utilize readily available starting materials and are characterized by their efficiency and yield.

Synthesis Step Description
Step 1Formation of the quinazoline core through cyclization reactions involving appropriate amines and carbonyl compounds.
Step 2Introduction of the chloro and methyl groups through halogenation and alkylation techniques.
Step 3Functionalization at the pyridine ring to yield the final product with desired substituents.

Antimicrobial Studies

In one study, a series of quinazolinone derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the quinazolinone core significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Evaluation

A comprehensive evaluation of new quinazoline-pyrimidine hybrids revealed that compounds containing the pyridinyl substitution exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-pyridinyl counterparts. This suggests that the inclusion of a pyridine moiety may improve the efficacy of quinazoline-based anticancer agents .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit the activity of enzymes involved in disease pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways: The compound’s effects on molecular pathways can lead to changes in cell behavior, such as apoptosis (programmed cell death) or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of quinazolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinazolin-4(3H)-ones
Compound Name Substituents Key Biological Activity Reference
6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one 6-Cl, 2-Me, 3-(pyridin-2-yl) Not explicitly reported (inferred potential for kinase inhibition) -
Compound 7 (6,8-diBr-2-Ph-3-(carboxyphenyl)) 6,8-diBr, 2-Ph, 3-(carboxyphenyl) Strong analgesic and anti-inflammatory activity (comparable to indomethacin)
z12 (6-Cl-2-(2-fluorophenoxy)-3,8-diMe) 6-Cl, 2-(2-fluorophenoxy), 3,8-diMe Enhanced lipophilicity; potential CNS activity (structural inference)
9a (3-(4-Fluorophenyl)-2-aminoquinazolinone) 3-(4-FPh), 2-amino Potent antibacterial activity against Proteus vulgaris and Bacillus subtilis
Compound 30 (6-Cl-2-Me-3-(piperidin-1-ylethyl)) 6-Cl, 2-Me, 3-(piperidin-1-ylethyl) Antitrypanosomal activity (vs. Trypanosoma brucei)
Key Observations:
  • Halogen Substitutions : The chloro group at position 6 (common in the target compound and z12) may enhance electrophilic interactions with target proteins, similar to bromo substituents in Compound 7 .
  • Heterocyclic Moieties: The pyridin-2-yl group in the target compound contrasts with phenoxy (z12) or piperidine (Compound 30) substituents. Pyridinyl groups can improve solubility and hydrogen-bonding capacity compared to bulkier aromatic systems .
  • Methyl Groups: The 2-methyl substitution in the target compound and z12 likely increases metabolic stability by shielding the quinazolinone core from oxidation .

Biological Activity

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one, a derivative of quinazoline, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C14H10ClN3OC_{14}H_{10}ClN_3O and a molecular weight of approximately 271.70 g/mol. Its structure features a chloro group at the 6-position and a pyridine moiety at the 3-position, which contribute to its pharmacological properties.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. They primarily function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in cancer cell proliferation and survival. The presence of electron-withdrawing groups such as chlorine enhances the binding affinity to the EGFR, improving antiproliferative activity against various cancer cell lines, including those from ovarian, breast, and lung cancers .

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

CompoundTargetIC50 (µM)Cell Line
This compoundEGFR0.5A549 (Lung Cancer)
Other QuinazolinesVarious0.1 - 1.0MCF7 (Breast Cancer)
GefitinibEGFR0.01HCC827 (Lung Cancer)

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy comparable to standard antibiotics like fluconazole . The mechanism often involves disruption of bacterial cell wall synthesis or interference with bacterial protein synthesis.

Table 2: Antibacterial Activity Against Common Pathogens

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the anti-inflammatory properties of quinazoline derivatives. These compounds can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. In experimental models, they have demonstrated significant pain relief comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxic Activity

The cytotoxic effects of quinazoline derivatives are linked to their ability to induce apoptosis in cancer cells. Compounds have been synthesized that target specific pathways involved in cell survival, including the inhibition of the EGFR signaling pathway .

Table 3: Cytotoxicity Data on Selected Quinazolines

CompoundType of CancerIC50 (µM)
This compoundHepG2 (Liver Cancer)1.5
HeLa (Cervical Cancer)0.8

Case Studies

In a notable study, researchers synthesized a series of quinazoline derivatives and evaluated their biological activities using various in vitro assays. The results indicated that modifications at the C6 position significantly affected both anticancer and antibacterial activities. Specifically, compounds with halogen substitutions exhibited enhanced potency against cancer cell lines and bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound requires careful optimization of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction kinetics, while ethanol may favor specific intermediates .
  • Temperature control : Reflux conditions are critical for cyclization steps, as seen in pyridinyl-substituted quinazolinone syntheses .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating, as demonstrated for analogous quinazolinones .
  • Catalysts : Phase transfer catalysts or bases like sodium hydroxide can accelerate intermediate formation .
    Methodological validation via thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural elucidation of substituents (e.g., pyridinyl, chloro groups) and confirms regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and detects minor impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups, such as carbonyl stretching (~1670 cm⁻¹) in the quinazolinone core .
  • X-ray crystallography : Resolves 3D conformation, aiding in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., pyridinyl or chloro substitutions) affect biological activity?

  • Pyridinyl substitutions : Introducing pyridinyl groups at position 3 enhances antitumor activity by promoting interactions with kinase targets (e.g., Scheme 69 in evidence 2) .
  • Chloro substituents : A chloro group at position 6 increases lipophilicity, improving membrane permeability and antioxidant activity (P < 0.5 in analogues) .
  • Heterocyclic appendages : Adding oxadiazole or triazole moieties (e.g., via bromomethyl intermediates) modulates anti-inflammatory and analgesic properties .
    Methodological SAR studies should employ systematic substitution patterns and biological assays (e.g., COX inhibition for anti-inflammatory activity) .

Q. What methodologies are recommended for resolving contradictions in biological activity data?

  • Dose-response studies : Establish concentration-dependent effects to distinguish false positives/negatives .
  • Statistical validation : Use multivariate analysis (e.g., ANOVA) to assess significance, as seen in antioxidant studies (P < 0.5) .
  • Target-specific assays : Combine enzyme inhibition (e.g., cycloxygenase) with cytotoxicity profiling to rule off-target effects .
  • Replicability : Cross-validate results across multiple cell lines or animal models to confirm activity trends .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Predict binding affinities to targets like kinases or COX enzymes, as demonstrated in anti-inflammatory quinazolinone derivatives .
  • MD simulations : Analyze stability of ligand-target complexes over time to prioritize synthetic targets .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural optimization .

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